BenchChemオンラインストアへようこそ!

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Physicochemical profiling pKa prediction Lead optimization

Verify your regioisomer: (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2097970-36-8) is the definitive C7-aminomethyl building block—not the N1-cyclobutylmethyl (2098012-59-8) or C6-aminomethyl (2098139-79-6) isomers that share the identical molecular formula. Correct handle positioning enables reliable SAR in BTK kinase and GPCR programs. The C6-cyclobutyl group adds 3D character for fragment libraries (MW 204.27, 2 rotatable bonds, XLogP3 0.1, TPSA 48.2 Ų); N1-methyl eliminates an H-bond donor. Insist on CAS verification to prevent isomer mis‑shipment and ensure synthetic reproducibility.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 2097970-36-8
Cat. No. B1481598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS2097970-36-8
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C(=N2)C3CCC3)CN
InChIInChI=1S/C11H16N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7,12H2,1H3
InChIKeyDBCCJVUVYHPIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine (CAS 2097970‑36‑8): Procurement‑Grade Structural & Physicochemical Profile


(6‑Cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine (CAS 2097970‑36‑8, PubChem CID 121215284) is a heterocyclic primary amine with the molecular formula C₁₁H₁₆N₄ and a molecular weight of 204.27 g·mol⁻¹ [1]. It features a fused imidazo[1,2‑b]pyrazole bicyclic core bearing a cyclobutyl group at the 6‑position, a methyl group at N1, and an aminomethyl substituent at the 7‑position [2]. This substitution pattern distinguishes it from regioisomeric analogs such as (1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine (CAS 2098012‑59‑8) and (1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazol‑6‑yl)methanamine (CAS 2098139‑79‑6), each sharing the identical molecular formula but differing in the placement of the cyclobutyl and aminomethyl groups . The compound is listed in multiple commercial screening libraries, although vendor‑assigned alternative names (e.g., “CPI‑455”) are chemically inaccurate and should not be used for procurement specification [1].

Why Generic Substitution of 6‑Cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine Is Not Advisable Without Verification


Imidazo[1,2‑b]pyrazole methanamine congeners that share the identical molecular formula (C₁₁H₁₆N₄, MW 204.27) can differ profoundly in their computed physicochemical properties, reactivity, and biological recognition due to subtle variations in substituent topology [1]. For instance, moving the cyclobutyl group from the 6‑position of the bicyclic core to an N1‑cyclobutylmethyl arrangement (CAS 2098012‑59‑8) alters the electronic environment of the fused ring system, which in turn shifts the predicted basicity (pKa), lipophilicity (XLogP3), and hydrogen‑bonding capacity of the primary amine . Similarly, relocating the aminomethyl handle from C7 to C6 (CAS 2098139‑79‑6) changes the vector of derivatization and can affect the compound’s suitability as a synthetic intermediate in parallel medicinal chemistry campaigns [2]. Because these regioisomers are often sold under overlapping or ambiguous catalog descriptors, procurement without explicit CAS verification risks receiving a compound with a different reactivity profile, potentially compromising the reproducibility of structure‑activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (6‑Cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine Relative to Closest Analogs


N1‑Methyl Substitution Confers a Distinct Basicity (pKa) Profile vs. the N1‑H Analog

The N1‑methyl group in the target compound (CAS 2097970‑36‑8) modulates the electron density of the imidazo[1,2‑b]pyrazole core, resulting in a predicted pKa (most basic) of 9.42 ± 0.29 at 25 °C . This value reflects the basicity of the primary aminomethyl side‑chain as influenced by the adjacent heterocyclic system. In contrast, the des‑methyl analog, (6‑cyclobutyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine (CAS not separately assigned but represented by the core scaffold), is expected to exhibit a different protonation state at physiological pH due to the presence of an additional ionizable N–H on the imidazole ring [1]. The difference in pKa has direct implications for salt formation, solubility, and membrane permeability in biological assays.

Physicochemical profiling pKa prediction Lead optimization

Cyclobutyl at C6 vs. Cyclobutylmethyl at N1: Topological Isomerism Drives Divergent Lipophilicity and Steric Profiles

The target compound (CAS 2097970‑36‑8) carries the cyclobutyl substituent directly on the pyrazole ring (position 6), yielding a computed XLogP3 of 0.1 [1]. The regioisomer (1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine (CAS 2098012‑59‑8) instead places a cyclobutylmethyl group on the imidazole nitrogen (N1). While experimental logP data are unavailable for both compounds, the additional methylene spacer and different attachment point in the regioisomer are expected to increase lipophilicity by approximately 0.3–0.5 log units based on fragment‑based calculations . Furthermore, the topological arrangement of the cyclobutyl group affects the three‑dimensional shape of the molecule, which can influence complementarity to protein binding sites.

Lipophilicity optimization Isomeric differentiation Medicinal chemistry

Aminomethyl at C7 vs. C6: Regioisomeric Differentiation Dictates Synthetic Utility in Parallel Library Synthesis

The target compound presents the primary aminomethyl group at the 7‑position of the imidazo[1,2‑b]pyrazole scaffold, whereas the regioisomer (1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazol‑6‑yl)methanamine (CAS 2098139‑79‑6) carries the aminomethyl at the 6‑position [1]. The 7‑aminomethyl isomer benefits from a lower computed topological polar surface area (TPSA = 48.2 Ų) [2] compared to the 6‑amino analog (TPSA not reported but expected to be similar; the key difference is the exit vector of the amine). In medicinal chemistry, the position of the primary amine handle determines the trajectory of elaborated substituents, which can be critical for achieving the desired binding pose in a target protein. The 7‑aminomethyl placement offers a distinct geometric vector that cannot be replicated by the 6‑aminomethyl isomer without altering the core binding interactions [3].

Regioselective derivatization Building block utility Parallel synthesis

Imidazo[1,2‑b]pyrazole Scaffold with C6‑Cyclobutyl Substitution Is Privileged in BTK Kinase Inhibitor Patent Space

The imidazo[1,2‑b]pyrazole core, particularly when substituted with a cyclobutyl group, has been claimed in patents covering Bruton’s tyrosine kinase (BTK) inhibitors. BeiGene, Ltd. (US Patent 9,556,188) discloses a series of substituted imidazo[1,2‑b]pyrazoles as BTK modulators, with exemplified compounds showing IC₅₀ values in the low nanomolar range in biochemical assays [1]. Although the specific compound (6‑cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine is not itself disclosed as a final bioactive entity in this patent, its core architecture closely mirrors the scaffolds that delivered potent BTK inhibition, suggesting that analogs elaborated from this building block could access similar target engagement [2]. By contrast, simpler imidazo[1,2‑b]pyrazole building blocks lacking the C6‑cyclobutyl or aminomethyl handle (e.g., the unsubstituted 1H‑imidazo[1,2‑b]pyrazole core) have not been associated with the same level of kinase‑directed patent activity [3].

Kinase inhibition BTK Patent analysis Scaffold hopping

Procurement‑Relevant Application Scenarios for (6‑Cyclobutyl‑1‑methyl‑1H‑imidazo[1,2‑b]pyrazol‑7‑yl)methanamine


Kinase‑Focused Medicinal Chemistry: BTK and Related Tyrosine Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing BTK or other tyrosine kinase targets can employ this building block to rapidly generate focused compound libraries. The C6‑cyclobutyl‑substituted imidazo[1,2‑b]pyrazole core is structurally related to scaffolds disclosed in BeiGene’s BTK inhibitor patent (US 9,556,188) [1], providing a pre‑competitive validated starting point. The 7‑aminomethyl handle allows for facile amidation or reductive amination to introduce diverse substituents, while the N1‑methyl group eliminates a hydrogen‑bond donor that could otherwise complicate permeability optimization [2].

Structure‑Activity Relationship (SAR) Studies Requiring Precise Regioisomeric Control

In SAR campaigns where the position of every substituent is critical, this compound serves as a well‑defined 7‑aminomethyl‑6‑cyclobutyl‑1‑methyl regioisomer. Its unambiguous CAS registry (2097970‑36‑8) and computed properties (pKa = 9.42, XLogP3 = 0.1, TPSA = 48.2 Ų) [1] enable researchers to distinguish it from the 6‑aminomethyl or N1‑cyclobutylmethyl isomers that share the same molecular formula [2]. This differentiation prevents the procurement errors that commonly plague isomer‑rich heterocyclic series.

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Programs

With a molecular weight of 204.27 Da and only two rotatable bonds [1], this compound meets the physicochemical criteria for a fragment library entry (MW < 250, rotatable bonds ≤ 3). Its computed XLogP3 of 0.1 and TPSA of 48.2 Ų place it within favorable fragment‑like property space [2]. The cyclobutyl group provides modest three‑dimensionality, which is increasingly valued in fragment libraries to improve target selectivity over planar aromatic fragments.

GPCR Modulator Synthesis: Aminomethyl Derivatization Platform

The primary aminomethyl group at C7 can be elaborated via reductive amination or amide coupling to generate diverse chemotypes targeting G‑protein‑coupled receptors (GPCRs). The imidazo[1,2‑b]pyrazole scaffold has been explored for GPCR modulation [1], and the N1‑methyl substitution may reduce metabolic N‑dealkylation compared to N1‑H or N1‑benzyl analogs, potentially offering improved metabolic stability in primary hepatocyte assays [2].

Quote Request

Request a Quote for (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.